![molecular formula C24H25N5O2 B2594548 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide CAS No. 899995-88-1](/img/structure/B2594548.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

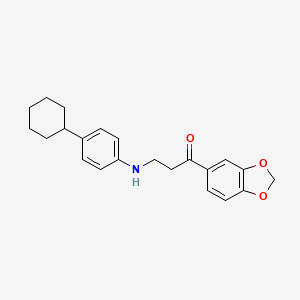

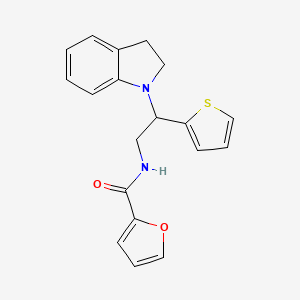

This compound is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more than 800 times more selective for the I338G mutant v-Src (IC 50 = 1.5 nM) compared to wild-type v-Src (IC 50 = 1.0 µM). It also inhibits wild-type Fyn (IC 50 = 600 nM) .

Molecular Structure Analysis

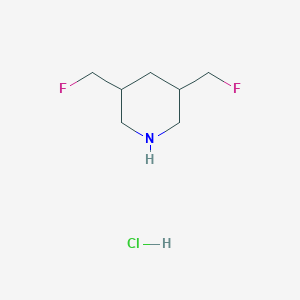

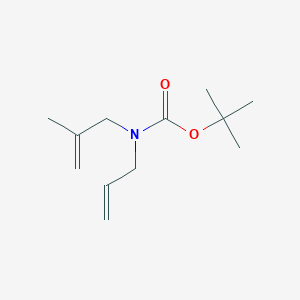

The compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the retrieved data .Physical and Chemical Properties Analysis

The compound has a molecular weight of 331.414 . It is a non-polymer and its isomeric SMILES is CC©©n1c2c(c(n1)Cc3cccc4c3cccc4)c(ncn2)N .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Researchers have developed novel pyrazolopyrimidines derivatives with significant anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via various chemical reactions and evaluated for their cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, demonstrating the potential of pyrazolopyrimidine derivatives in cancer therapy and inflammation control Rahmouni et al., 2016.

Antiproliferative and Proapoptotic Agents

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent antiproliferative and proapoptotic agents, particularly effective against A431 and 8701-BC cells. These compounds inhibit cell growth by interfering with the phosphorylation of Src, a protein involved in cancer cell proliferation, and induce apoptosis by inhibiting the anti-apoptotic gene BCL2, presenting a promising approach for cancer treatment Carraro et al., 2006.

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics has shown not only a streamlined approach to creating these compounds but also their potential in insecticidal and antibacterial applications. Evaluated against Pseudococcidae insects and various microorganisms, these compounds demonstrate the chemical versatility and biological efficacy of pyrazolo[3,4-d]pyrimidine derivatives in addressing agricultural pests and bacterial infections Deohate & Palaspagar, 2020.

Antitumor Evaluation

A series of pyrazolopyrimidines and pyrazoloquinazolines were designed, synthesized, and evaluated for their antitumor activity. These compounds exhibited dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) cancer cells, highlighting their potential as therapeutic agents in cancer treatment. Some compounds specifically showed cell cycle arrest and pro-apoptotic activity, indicating their mechanism of action at the cellular level El-Naggar et al., 2018.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-24(2,3)29-22-20(15-26-29)23(31)28(16-25-22)27-21(30)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16,19H,14H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYFBQCPPFIBHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole](/img/structure/B2594467.png)

![N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2594469.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-6'-chloro-1'-methyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2594475.png)

![Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2594476.png)

![ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2594480.png)

![4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594482.png)

![3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2594485.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2594487.png)

![N-(2,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2594488.png)